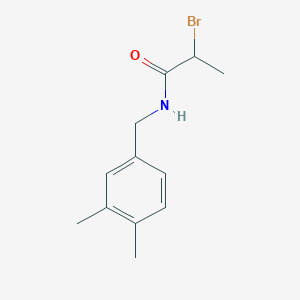

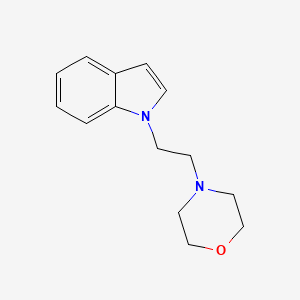

![molecular formula C8H7NOS2 B2807767 2-(Methylsulfinyl)benzo[d]thiazole CAS No. 3507-54-8](/img/structure/B2807767.png)

2-(Methylsulfinyl)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Methylsulfonyl)benzo[d]thiazole” is an organic compound. Its structure contains a benzene ring and a thiazole ring, along with a methylsulfonyl substituent . It has a molecular formula of C8H7NO2S2, an average mass of 213.277 Da, and a monoisotopic mass of 212.991821 Da .

Molecular Structure Analysis

The molecular structure of “2-(Methylsulfonyl)benzo[d]thiazole” consists of a benzene ring and a thiazole ring, along with a methylsulfonyl substituent . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

“2-(Methylsulfonyl)benzo[d]thiazole” appears as a colorless to light yellow crystalline solid . It is soluble in common organic solvents such as alcohols and ketones, but insoluble in water . It has a melting point of 86-89°C (lit.), a boiling point of 370.3±25.0 °C (Predicted), a flash point of 177.7°C, and a vapor pressure of 2.38E-05mmHg at 25°C .Applications De Recherche Scientifique

Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazole derivatives, including those related to 2-(Methylsulfinyl)benzo[d]thiazole, are significant in synthetic and medicinal chemistry. They serve as building blocks in drug discovery due to their diverse bioactivities. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives highlights their utility in exploring chemical space for potential drug targets (Durcik et al., 2020).

Novel Compounds and Characterization

Research on benzo[d]thiazole derivatives also includes the synthesis and characterization of novel compounds. For instance, the study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, a derivative of benzo[d]thiazole, involved theoretical and experimental analyses, including X-ray diffraction and spectroscopic methods (Inkaya, 2018).

Fluoroalkylative Aryl Migration

The derivatives of benzo[d]thiazole, such as those synthesized from sodium di- and monofluoroalkanesulfinates, demonstrate significant synthetic applications. These compounds have been used in silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides (He et al., 2015).

Antitumor and Antimicrobial Activities

Benzo[d]thiazole derivatives exhibit potential in antitumor and antimicrobial activities. Compounds like 2-substituted sulfanyl benzo[d]thiazoles have shown in vitro activity against cancer cells, highlighting their therapeutic potential (Ramadan et al., 2018). Additionally, the synthesis of benzo[d]thiazole-imino-benzoic acid ligands and their metal complexes have demonstrated good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Polymerization and Catalytic Activities

Benzo[d]thiazole derivatives have been used in the polymerization of ethylene, showcasing their utility in material science. Titanium and zirconium complexes with benzo[d]thiazole-based ligands exhibit moderate to good activities in ethylene polymerization (Jia & Jin, 2009). In catalysis, dioxidovanadium(V) complexes containing benzo[d]thiazol-hydrazone ligands have shown effectiveness in olefin oxidation (Ghorbanloo et al., 2017).

Safety and Hazards

“2-(Methylsulfonyl)benzo[d]thiazole” can irritate the eyes, respiratory system, and skin . Appropriate personal protective equipment should be worn when handling it . If contact occurs, the affected area should be immediately rinsed with water . It should be stored in a well-ventilated environment and kept away from oxidizers and strong acids to prevent chemical reactions .

Propriétés

IUPAC Name |

2-methylsulfinyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS2/c1-12(10)8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJYDCANHJSWTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

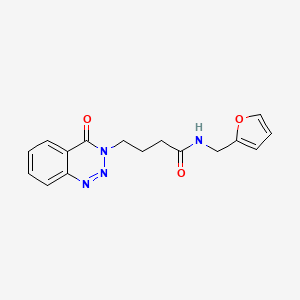

![7-(4-methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2807684.png)

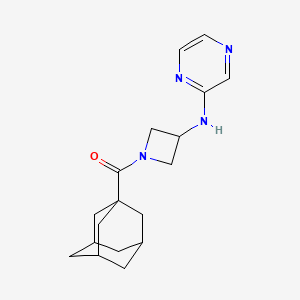

![Spiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one](/img/structure/B2807688.png)

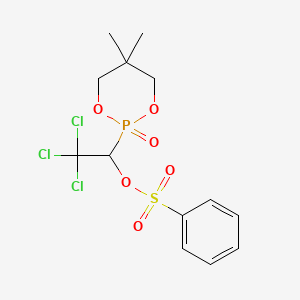

![3-Cyclopropyl-6-(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2807693.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)

![N-(4-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2807700.png)

![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)